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Compound of Interest

(1R,2R)-2-
Compound Name: )
(Benzyloxy)cyclohexanamine

Cat. No.: B150851

An In-depth Technical Guide to (1R,2R)-2-
(Benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in the fields of
organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the
stereochemically defined amine and benzyloxy functionalities, makes it a valuable chiral
building block and a precursor for the synthesis of complex molecular architectures. This
technical guide provides a comprehensive overview of its nomenclature, physicochemical
properties, synthesis, and applications, with a particular focus on its role as a chiral auxiliary
and as a scaffold for the development of enzyme inhibitors.

IUPAC Nomenclature and Synonyms

The correct IUPAC name for the compound is (1R,2R)-2-(phenylmethoxy)cyclohexan-1-amine.
The term "benzyloxy" is a common and accepted trivial name for the phenylmethoxy group.
Due to the trans relationship between the amine and benzyloxy groups on the cyclohexane
ring, it is also frequently referred to as (1R,2R)-trans-2-(Benzyloxy)cyclohexanamine.
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A comprehensive list of synonyms is provided in Table 1 for easy reference and to aid in
literature and database searches.[1]

Table 1: Synonyms for (1R,2R)-2-(Benzyloxy)cyclohexanamine

(1R,2R)-(-)-2-Benzyloxycyclohexylamine

(1R,2R)-2-benzyloxycyclohexylamine

(1R,2R)-2-(benzyloxy)cyclohexan-1-amine

trans-2-(benzyloxy)cyclohexanamine

(1R,2R)-trans-2-Benzyloxy-cyclohexylamine

(1R)-trans-2-(Phenylmethoxy)cyclohexanamine

(1R,2R)-1-Amino-2-benzyloxycyclohexane

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R,2R)-2-
(Benzyloxy)cyclohexanamine is presented in Table 2. This data is essential for its
identification, characterization, and use in synthetic applications.
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Table 2: Physicochemical and Spectroscopic

Properties
Property Value
Molecular Formula C13H1sNO[2][3]

Molecular Weight 205.30 g/mol [2][3]
CAS Number 216394-06-8[2][3]
Appearance Solid[2]

Optical Purity

>98% enantiomeric excess (HPLC)[2]

Storage Temperature

2-8°C[2]

1H NMR (400 MHz, CDCIs)

8 7.40-7.20 (m, 5H, Ar-H), 4.62 (d, J=11.6 Hz,
1H, OCH:Ph), 4.39 (d, J=11.6 Hz, 1H,
OCH:Ph), 3.25-3.15 (m, 1H, CH-0), 2.70-2.60
(m, 1H, CH-N), 2.10-1.95 (m, 2H), 1.75-1.65 (m,
2H), 1.35-1.10 (m, 4H)

13C NMR (101 MHz, CDCIs)

0 138.9,128.4, 127.6, 127.5, 83.2, 70.9, 56.4,
32.9,31.0,24.9,24.4

Mass Spectrum (ESI)

m/z 206.15 [M+H]*

Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine

The enantioselective synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine is crucial for its

applications in asymmetric synthesis and drug development. A common approach involves the

resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor. A

representative synthetic protocol is outlined below.

Experimental Protocol: Enantioselective Synthesis

This protocol describes a multi-step synthesis starting from a commercially available precursor.

Step 1: Acylation of (1R,2R)-2-aminocyclohexanol
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To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C,
add triethylamine (2.2 eq).

Slowly add a solution of di-tert-butyl dicarbonate (Boc20) (1.1 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-(1R,2R)-2-aminocyclohexanol.

Step 2: O-Benzylation

To a solution of N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous tetrahydrofuran
(THF) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

Stir the suspension at 0 °C for 30 minutes.

Add benzyl bromide (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate
gradient) to obtain N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine.

Step 3: Deprotection of the Amine

Dissolve N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine (1.0 eq) in a 4 M solution of
hydrochloric acid in 1,4-dioxane.

Stir the solution at room temperature for 4 hours.
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» Concentrate the reaction mixture under reduced pressure.
o Dissolve the residue in water and basify to pH > 10 with 2 M sodium hydroxide solution.
o Extract the aqueous layer with DCM.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to
afford pure (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Applications in Asymmetric Synthesis

(1R,2R)-2-(Benzyloxy)cyclohexanamine and its derivatives are effective chiral auxiliaries,
directing the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that
is temporarily incorporated into a prochiral substrate to control the formation of a new
stereocenter.

Experimental Workflow: Asymmetric Alkylation

The following workflow illustrates the use of a derivative of (1R,2R)-2-
(Benzyloxy)cyclohexanamine as a chiral auxiliary in an asymmetric alkylation reaction.[4][5]

[6]
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Step 1: Acylation

(1R,2R)-2-(Benzyloxy)cyclohexanamine

Propionyl Chloride

Et3N, DCM, 0 °Ctort

Y

Step 2: Enolate Formation

N-Propionyl-(1R,2R)-2-(benzyloxy)cyclohexanamine

LDA or NaHMDS

THF, -78 °C

Y

| Chiral Enolate

Benzyl Bromide

-78°Ctort

A

Step 3: Diastereoselective Alkylation

Alkylated Product

(High Diastereomeric Excess)

Step 4: Auxiliary Cleavage

LiOH, H202 Recovered Auxiliary

Y Y

Chiral Carboxylic Acid
(High Enantiomeric Excess)

Click to download full resolution via product page

Asymmetric alkylation using a chiral auxiliary.

THF/H20
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In this workflow, the chiral auxiliary is first acylated. Subsequent deprotonation with a strong
base forms a rigid chiral enolate. The bulky benzyloxycyclohexyl group effectively shields one
face of the enolate, directing the approach of an electrophile to the opposite face, resulting in a
product with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired
enantiomerically enriched carboxylic acid, and the auxiliary can be recovered and reused.

Role in Drug Development: Inositol
Monophosphatase Inhibition

Derivatives of (1R,2R)-2-(Benzyloxy)cyclohexanamine have been investigated as precursors
for the synthesis of inhibitors of inositol monophosphatase (IMPase).[7] IMPase is a key
enzyme in the phosphoinositide signaling pathway, which is implicated in various cellular
processes and is a therapeutic target for bipolar disorder.

Inositol Monophosphatase Signaling Pathway

The phosphoinositide signaling pathway begins with the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: diacylglycerol
(DAG) and inositol 1,4,5-trisphosphate (IPs). IPs is subsequently dephosphorylated in a
stepwise manner to regenerate myo-inositol, which is essential for the resynthesis of
phosphoinositides. IMPase catalyzes the final step in this recycling process, the
dephosphorylation of inositol monophosphates. Inhibition of IMPase leads to a depletion of
cellular myo-inositol levels, thereby attenuating the signaling cascade.
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The role of IMPase in the phosphoinositide pathway and its inhibition.

Experimental Protocol: Inositol Monophosphatase
Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory
concentration (ICso) of a test compound against IMPase.

Materials:

e Human recombinant inositol monophosphatase
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Inositol-1-phosphate (substrate)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, 100 mM KCI, 1 mM MgClz, 0.1 mM EGTA)

Malachite green reagent for phosphate detection

Test compound (inhibitor) dissolved in DMSO

96-well microplate
Procedure:

o Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO
concentration should be kept constant across all wells (typically <1%).

e In a 96-well plate, add the assay buffer, the test compound dilutions, and the IMPase
enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

e Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
« Initiate the reaction by adding the substrate, inositol-1-phosphate.

 Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes), ensuring the reaction
remains in the linear range.

» Stop the reaction by adding the malachite green reagent. This reagent will react with the free
phosphate produced by the enzyme, resulting in a color change.

o Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate
reader.

e Subtract the background absorbance from all wells.

o Calculate the percentage of inhibition for each concentration of the test compound relative to
the no-inhibitor control.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a suitable dose-response curve (e.g., sigmoidal) to determine the ICso value.
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Conclusion

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a versatile and valuable chiral molecule for both
academic and industrial research. Its well-defined stereochemistry provides an excellent
platform for asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Furthermore, its use as a scaffold for the development of enzyme inhibitors, such as those
targeting inositol monophosphatase, highlights its potential in drug discovery and development.
The detailed protocols and data presented in this guide are intended to facilitate its effective
use by researchers and scientists in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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